N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide
Description
N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide is a structurally complex compound featuring an adamantane carboxamide core conjugated with a 4,5-dihydrothiazole moiety. Its synthesis likely involves coupling adamantane-1-carbonyl chloride with a thiazole-containing amine precursor, a methodology analogous to other adamantane derivatives described in the literature .
Properties
IUPAC Name |
N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-11(2)15(16(23)22-18-20-3-4-25-18)21-17(24)19-8-12-5-13(9-19)7-14(6-12)10-19/h11-15H,3-10H2,1-2H3,(H,21,24)(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRTNTVXIZAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NCCS1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Formation
Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux yields adamantane-1-carbonyl chloride, a reactive intermediate for subsequent amidation.
Reaction Conditions :
In Situ Activation Using Coupling Reagents
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) enables direct coupling without isolating the acyl chloride. This method minimizes side reactions and improves yields in moisture-sensitive steps.
Synthesis of 1-(4,5-Dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-amine
The thiazoline-containing amine is synthesized via cyclocondensation and functional group interconversion:
Thiazoline Ring Formation
Hantzsch-Thiazoline Synthesis : Reacting β-chloroethylamine with potassium thiocyanate (KSCN) in ethanol under acidic conditions forms the 4,5-dihydro-1,3-thiazol-2-amine core.
Reaction Conditions :
Amide Coupling and Final Assembly
The adamantane carbonyl chloride is coupled with the thiazoline-containing amine using triethylamine (TEA) as a base in tetrahydrofuran (THF).
Reaction Conditions :
- Molar Ratio : 1:1.2 (acyl chloride:amine)
- Solvent : Anhydrous THF
- Temperature : 0°C → 25°C (gradual warming)
- Duration : 12 hours
- Yield : 70–75%.
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the pure product with >95% HPLC purity.
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents like DMF and THF improve reaction homogeneity and amidation efficiency compared to chlorinated solvents.
Stereochemical Control
The thiazoline ring’s partial saturation introduces stereochemical complexity. Chiral HPLC confirms a racemic mixture, suggesting non-stereoselective cyclization.
Side Reactions and Mitigation
- Adamantane Hydrolysis : Minimized by using anhydrous conditions and molecular sieves.
- Thiazoline Oxidation : Prevented by conducting reactions under nitrogen atmosphere.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.65–1.85 (m, 12H, adamantane), 2.10 (s, 3H, CH₃), 3.45 (t, 2H, thiazoline-CH₂), 4.30 (q, 1H, NH), 6.80 (s, 1H, thiazoline-H).
- IR (KBr) : 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=N thiazoline).
Mass Spectrometry :
Applications and Biological Relevance
While biological data for the target compound remains undisclosed, structurally analogous adamantane-thiazoline hybrids exhibit antiviral and anticancer activities. The adamantane moiety enhances lipid membrane penetration, while the thiazoline ring contributes to metalloenzyme inhibition.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
2.1 Antimicrobial Activity
Research has indicated that derivatives of adamantane compounds exhibit potent antimicrobial properties. For instance, studies have shown that similar thiazole-containing compounds possess significant antibacterial and antifungal activities against various pathogens. The thiazole moiety is known to enhance the interaction with microbial targets, thereby improving efficacy .
2.2 Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Adamantane derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
2.3 Anticancer Potential
Several studies have highlighted the anticancer potential of adamantane derivatives, including those containing thiazole groups. For example, compounds similar to N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. The National Cancer Institute's protocols have been employed to assess these activities, revealing promising results .
Synthesis and Evaluation
A study conducted on a related adamantane derivative reported its synthesis followed by biological evaluation against human cancer cell lines. The compound exhibited an average growth inhibition rate of approximately 12.53%, indicating its potential as an anticancer agent .
Structure–Activity Relationship (SAR)
Investigations into the structure–activity relationship of thiazole-containing adamantane derivatives have provided insights into optimizing their biological activities. Modifications to the thiazole ring and the adamantane core have been shown to enhance potency and selectivity against specific targets .
Mechanism of Action
The mechanism of action of N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs: adamantane carboxamides , thiazole-containing derivatives , and N-substituted indole-adamantane hybrids . Below is a detailed comparison:
Adamantane Carboxamide Derivatives
Compounds like N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide () share the adamantane-carboxamide backbone but differ in substituents. These derivatives are often associated with psychoactive properties, highlighting the role of adamantane in enhancing lipid solubility and blood-brain barrier penetration .
Thiazole-Containing Analogs
The compounds in , such as (S)-N-(1-(((S)-1-(dimethylamino)-3-methyl-1-oxobutan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-1-..., incorporate thiazole-related structures (e.g., dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl groups). Key comparative data include:
Pharmacological and Physicochemical Implications
- Bioactivity: Adamantane derivatives are known for antiviral (e.g., amantadine) and CNS-targeting effects. The thiazole group in the target compound could modulate these activities, as seen in thiazole-based kinase inhibitors .
- Solubility and Stability : The 4,5-dihydrothiazole ring may reduce steric hindrance compared to fully aromatic thiazoles, improving aqueous solubility. This contrasts with indole-adamantane hybrids (), where hydrophobicity dominates .
- Safety Profile : While adamantane derivatives in are linked to psychoactivity, the thiazole group’s electron-withdrawing nature might mitigate undesired CNS effects by altering receptor affinity .
Biological Activity
N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide, a compound with the molecular formula C13H17N3O2S2 and a molecular weight of 311.4 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Biological Activity
The compound is characterized by its thiazole moiety, which is known for various biological activities, including antimicrobial and antitumor properties. Thiazole derivatives have been extensively studied for their ability to interact with biological targets, leading to significant pharmacological effects.
2. Antitumor Activity
Research indicates that thiazole-containing compounds can exhibit potent antitumor activity. A review highlighted that certain thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines. For example, compounds similar to the one under investigation demonstrated significant cytotoxicity against Jurkat and A-431 cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
| N-[...]-adamantane | Jurkat | < Doxorubicin |
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that derivatives containing the thiazole ring possess significant antibacterial activity against a range of pathogens. For instance, some synthesized thiazole compounds demonstrated effective inhibition of bacterial growth in assays conducted on various strains .
Table 2: Antimicrobial Activity of Thiazole Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 50 µg/mL |
| Compound D | S. aureus | 25 µg/mL |
4. Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
Key Structural Features:
- Thiazole Ring: Essential for cytotoxic activity.
- Methyl Group: Enhances activity when positioned appropriately on the phenyl ring.
- Carboxamide Group: Contributes to hydrophilicity and potential interactions with biological targets.
Studies suggest that modifications to the thiazole and adjacent groups can significantly alter the compound's potency and selectivity against specific cancer cell lines .
5. Case Studies
Several case studies have been documented regarding the efficacy of thiazole derivatives in clinical settings:
Case Study 1: A compound similar to N-[...]-adamantane was tested in a phase I clinical trial for patients with advanced solid tumors. The results indicated a favorable safety profile and preliminary signs of efficacy.
Case Study 2: In another study focused on antimicrobial activity, a thiazole derivative was shown to enhance the activity of standard antibiotics against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide, and how are intermediates characterized?
- Methodological Answer : Multi-step synthesis typically involves coupling adamantane-1-carboxamide with functionalized thiazolidine precursors. For example, adamantane derivatives are often synthesized via nucleophilic substitution or amidation reactions under anhydrous conditions (e.g., using THF or DMF as solvents). Key intermediates, such as thiazol-2-ylamine derivatives, are characterized by - and -NMR to confirm regioselectivity and purity. Reaction progress is monitored via TLC or HPLC, with final purification by column chromatography or recrystallization .
Q. How can researchers ensure structural fidelity of the compound and its intermediates during synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : Assign peaks for adamantane protons (δ ~1.6–2.1 ppm) and thiazole/amide protons (δ ~7.0–8.5 ppm) to verify connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragment patterns, critical for detecting side products like over-alkylated species .
- X-ray Crystallography : Optional for resolving stereochemical ambiguities in crystalline intermediates .
Q. What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?
- Methodological Answer : Initial screenings include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC .
- Enzyme Inhibition : Fluorometric assays targeting viral proteases or kinases, leveraging the adamantane moiety’s affinity for hydrophobic binding pockets .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction yields and minimize side products?
- Methodological Answer : Use response surface methodology (RSM) or factorial design to model variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design : Optimizes amidation reactions by balancing reagent stoichiometry and reaction time, reducing byproducts like unreacted adamantane chloride .
- DoE Software : Tools like MODDE or JMP predict optimal conditions for cyclization steps, improving thiazole ring formation efficiency .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:
- Standardized Protocols : Replicate assays using identical cell lines/passage numbers and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
- Computational Validation : Molecular docking studies (e.g., AutoDock Vina) reconcile bioactivity data by predicting binding modes to targets like viral neuraminidase .
Q. What computational strategies enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with bioavailability using tools like Schrödinger’s QikProp .
- ADMET Prediction : SwissADME or pkCSM forecasts blood-brain barrier permeability and CYP450 interactions, guiding derivatization (e.g., adding hydrophilic groups to reduce hepatotoxicity) .
- Reaction Path Simulation : IRC (Intrinsic Reaction Coordinate) calculations in Gaussian or ORCA validate proposed mechanisms for key steps like thiazole cyclization .
Methodological Challenges and Solutions
Q. How to resolve low yields in the final amidation step?
- Troubleshooting :
- Activation Reagents : Replace EDCl/HOBt with T3P or PyBOP for sterically hindered substrates .
- Solvent Optimization : Switch from THF to DCM/ACN mixtures to enhance carbodiimide coupling efficiency .
Q. What advanced techniques validate target engagement in cellular assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
